molecular formula C10H8INO2 B1463579 methyl 3-iodo-1H-indole-5-carboxylate CAS No. 1257847-81-6

methyl 3-iodo-1H-indole-5-carboxylate

Cat. No.: B1463579
CAS No.: 1257847-81-6
M. Wt: 301.08 g/mol
InChI Key: IZPCAXPMBYCTFR-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Mechanism of Action

Target of Action

Methyl 3-iodo-1H-indole-5-carboxylate is a type of indole derivative . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . They are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in therapeutic effects .

Biochemical Pathways

This compound, like other indole derivatives, may affect various biochemical pathways. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence a wide range of biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could include changes in cell signaling, gene expression, and metabolic processes, among others.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets

Biochemical Analysis

Biochemical Properties

Methyl 3-iodo-1H-indole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, inhibiting or activating their activity. For instance, indole derivatives have been shown to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives can be metabolized by enzymes such as cytochrome P450, leading to the formation of active or inactive metabolites . These metabolites may further interact with other metabolic pathways, influencing overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound within different cellular compartments can affect its activity and function.

Subcellular Localization

This compound may exhibit specific subcellular localization, which can influence its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . The subcellular localization of this compound can affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodo-1H-indole-5-carboxylate typically involves the iodination of methyl indole-5-carboxylate. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale iodination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different functionalized indole compounds .

Scientific Research Applications

Methyl 3-iodo-1H-indole-5-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-iodo-1H-indole-5-carboxylate is unique due to the presence of both the iodine atom and the carboxylate group, which confer distinct reactivity and biological activity. The iodine atom enhances its potential for halogen bonding, while the carboxylate group improves its solubility and facilitates further functionalization .

Properties

IUPAC Name

methyl 3-iodo-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c1-14-10(13)6-2-3-9-7(4-6)8(11)5-12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPCAXPMBYCTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A brown solution of I2 (3.98 g, 15.70 mmol) in DMF (4.0 mL) was added dropwise over 5 min to a yellow-brown suspension of methyl 1H-indole-5-carboxylate (Aldrich, St. Louis, Mo.; 2.5 g, 14.27 mmol) and potassium carbonate (3.96 g, 28.7 mmol) in DMF (14.0 mL), and the resulting mixture was stirred at 25° C. for 16 h. The mixture was added to a mixture of ice (10 g), H2O (200 mL), and sodium bisulfite (2.228 g, 21.41 mmol). The resulting mixture was extracted with DCM (2×200 mL), and the combined organic extracts were dried over sodium sulfate, filtered, and concentrated in vacuo to provide methyl 3-iodo-1H-indole-5-carboxylate (3.87 g, 12.85 mmol, 90%) as a brown solid: MS (ESI, pos. ion) m/z: 301.9 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 8.22 (s, 1H), 8.00-8.03 (m, 1H), 7.96 (dd, J=8.6, 1.4 Hz, 1H), 7.39 (d, J=8.8 Hz, 1H), 7.37 (d, J=2.3 Hz, 1H), 3.96 (s, 3H).
Name
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
2.228 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-Iodo-1H-indole-5-carboxylic acid (8.0 g, 27.68 mmol) in DMF (80 mL) was added potassium carbonate (4.2 g, 30.44 mmol) and heated at 60° C. for 5 min. Dimethylsulphite (3.5 g, 27.68 mmol) was added and the resulting mixture was stirred at 80° C. for 1 h. The reaction mixture was then added ice cold water and extracted with EtOAc (240 mL). The organic layer was dried over Na2SO4, filtered, concentrated to dryness. The crude solid was washed with n-pentane to obtain the title compound (8.0 g, 95%) as a white solid. MS (ESI, pos. ion) m/z: 299.9 (M−1).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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